molecular formula C18H18N4O3S B417387 3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile CAS No. 332862-26-7

3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile

Cat. No.: B417387
CAS No.: 332862-26-7
M. Wt: 370.4g/mol
InChI Key: ARDSGFJEPAGDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile is a complex organic compound that contains a furan ring, a piperazine ring, and a nitrile group

Preparation Methods

The synthesis of 3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile involves several steps. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The piperazine ring is then attached, and finally, the nitrile group is added. The reaction conditions often involve the use of solvents such as ethanol and N,N-dimethylformamide, with temperatures carefully controlled to ensure the desired product is obtained .

Chemical Reactions Analysis

3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The furan and piperazine rings play a crucial role in these interactions, influencing the compound’s biological activity. The nitrile group also contributes to the compound’s reactivity and stability .

Comparison with Similar Compounds

3-(4-{[5-(3-nitrophenyl)furan-2-yl]carbonothioyl}piperazin-1-yl)propanenitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

332862-26-7

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4g/mol

IUPAC Name

3-[4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile

InChI

InChI=1S/C18H18N4O3S/c19-7-2-8-20-9-11-21(12-10-20)18(26)17-6-5-16(25-17)14-3-1-4-15(13-14)22(23)24/h1,3-6,13H,2,8-12H2

InChI Key

ARDSGFJEPAGDQL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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